molecular formula C17H20N4O B12262576 N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12262576
M. Wt: 296.37 g/mol
InChI Key: ARJMOKHRMUTWOV-UHFFFAOYSA-N
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Description

N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a quinazoline moiety linked to a piperidine ring, which is further connected to a cyclopropanecarboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-(1-quinazolin-4-ylpiperidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C17H20N4O/c22-17(12-7-8-12)20-13-4-3-9-21(10-13)16-14-5-1-2-6-15(14)18-11-19-16/h1-2,5-6,11-13H,3-4,7-10H2,(H,20,22)

InChI Key

ARJMOKHRMUTWOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline intermediate. Finally, the cyclopropanecarboxamide group is attached through amide bond formation, often using coupling reagents like EDCI or HATU under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of reduced piperidine derivatives .

Scientific Research Applications

N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit certain kinases, while the piperidine ring can modulate receptor activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery .

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